molecular formula C12H10O3 B8316815 6-Acetoxy-2-naphthol

6-Acetoxy-2-naphthol

Cat. No.: B8316815
M. Wt: 202.21 g/mol
InChI Key: KOSWEOFSNRRAQH-UHFFFAOYSA-N
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Description

6-Acetoxy-2-naphthol is a naphthalene derivative with a hydroxyl (-OH) group at position 2 and an acetoxy (-O-CO-CH₃) group at position 6. Its molecular formula is C₁₂H₁₀O₃, with an average molecular weight of 202.21 g/mol (calculated based on substituent analysis). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and polymer industries, where ester functionalities serve as protecting groups or precursors for further modifications .

Properties

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

(6-hydroxynaphthalen-2-yl) acetate

InChI

InChI=1S/C12H10O3/c1-8(13)15-12-5-3-9-6-11(14)4-2-10(9)7-12/h2-7,14H,1H3

InChI Key

KOSWEOFSNRRAQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications Reference
This compound C₁₂H₁₀O₃ 202.21 -OH (2), -OAc (6) Ester derivative; synthetic intermediate
(6-Hydroxy-2-naphthyl)acetic acid C₁₂H₁₀O₃ 202.21 -OH (6), -CH₂COOH (2) Pharmaceutical impurity; analytical reference
(6-Methoxy-2-naphthyl)acetic Acid C₁₃H₁₂O₄* 244.24* -OCH₃ (6), -CH₂COOH (2) Demethylnaproxen; NSAID synthesis intermediate
6-Acetoxy-2-naphthoic acid C₁₃H₁₀O₄ 242.22* -OAc (6), -COOH (2) Carboxylic acid derivative; solubility studies
6-Acetyl-2-Naphthol C₁₂H₁₀O₂ 186.21 -OH (2), -COCH₃ (6) Ketone derivative; photochemical applications

Note: Asterisked values are estimated due to incomplete data in provided evidence.

Structural and Functional Differences

Substituent Chemistry: this compound contains an ester (-OAc) group, enhancing lipophilicity compared to hydroxyl or carboxylic acid analogs. This property makes it suitable for solubility modulation in drug formulations . (6-Hydroxy-2-naphthyl)acetic acid features a carboxylic acid (-CH₂COOH) side chain, increasing acidity (pKa ~3–4) and hydrogen-bonding capacity, which is critical for binding in pharmaceutical targets . (6-Methoxy-2-naphthyl)acetic Acid includes a methoxy (-OCH₃) group, which is electron-donating and stabilizes aromatic rings. This compound is a known intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis, such as naproxen derivatives .

Reactivity and Stability :

  • The acetoxy group in this compound is hydrolytically labile under acidic/basic conditions, enabling controlled deprotection in synthesis. In contrast, the methoxy group in (6-Methoxy-2-naphthyl)acetic Acid is hydrolytically stable, favoring long-term storage .
  • 6-Acetyl-2-Naphthol contains a ketone (-COCH₃) group, which is redox-active and participates in photochemical reactions, unlike ester or ether analogs .

Applications :

  • (6-Hydroxy-2-naphthyl)acetic acid is regulated as a pharmaceutical impurity (e.g., in naproxen production), necessitating precise analytical quantification .
  • 6-Acetoxy-2-naphthoic acid ’s carboxylic acid group improves water solubility, making it valuable in formulation studies for hydrophilic drug delivery .

Research Findings

  • Synthetic Utility: this compound’s ester group is frequently used to protect phenolic hydroxyl groups during multi-step syntheses, reducing undesired side reactions .
  • Pharmacological Relevance : (6-Methoxy-2-naphthyl)acetic Acid is a direct precursor to demethylnaproxen, highlighting its role in NSAID manufacturing .
  • Analytical Significance : (6-Hydroxy-2-naphthyl)acetic acid is monitored as a critical impurity in regulatory frameworks, underscoring the need for high-purity reference standards .

Preparation Methods

Mechanism and Intermediate Formation

The Fries rearrangement of 2-naphthyl acetate offers an alternative pathway to 6-substituted naphthalene derivatives. When 2-naphthyl acetate undergoes rearrangement in the presence of HF at 75°C, it forms 6-hydroxy-2-acetonaphthone (HAN) as the major product. This reaction leverages the Lewis acid properties of HF to generate acylium ions, which reattach to the aromatic ring at the thermodynamically favored 6-position. The resulting HAN serves as a precursor for further acetylation, as detailed in Section 1.1.

Optimization of Reaction Parameters

Key parameters influencing Fries rearrangements include temperature, catalyst concentration, and solvent polarity. In a controlled experiment, 7.0 g of 2-naphthyl acetate rearranged in HF at 75°C for 4 hours, yielding HAN with 93% conversion and 76% selectivity. The addition of acetic anhydride as a co-solvent improved selectivity by suppressing side reactions, such as over-acetylation or ring degradation. Post-reaction workup involved neutralizing excess HF with potassium hydroxide and extracting the product into ethyl acetate, illustrating the practical challenges of handling corrosive reagents in large-scale syntheses.

Baeyer-Villiger Oxidation of 6-Acetoxy-2-acetonaphthone (AAN)

Implications for 6-Acetoxy-2-naphthol Synthesis

The stability of acetoxy groups under Baeyer-Villiger conditions suggests that DAN could serve as a protected form of this compound. Selective hydrolysis of DAN’s 2-acetoxy group, for example, using aqueous sodium hydroxide, might yield the target compound. However, this hypothesis remains untested in the reviewed literature, highlighting a gap in current methodologies.

Hydrolysis and Protection Strategies

Selective Deacetylation of DAN

The cleavage of acetoxy groups under basic or acidic conditions is a well-established process. For instance, exposure of DAN to sodium methoxide in methanol selectively removes acetyl groups, yielding 2,6-dihydroxynaphthalene. Applying mild hydrolysis conditions (e.g., dilute acetic acid) to DAN could theoretically preserve the 6-acetoxy group while liberating the 2-hydroxyl group, though experimental validation is required.

Challenges in Regioselective Protection

Achieving regioselective acetylation of 2,6-dihydroxynaphthalene remains a significant hurdle. Current methods, such as those employing BF₃·Et₂O as a catalyst, favor acetylation at the 6-position due to steric and electronic factors. For example, coupling 6-acetoxy-2-naphthalenemethanol with glycosides in dichloromethane at 0°C successfully introduced the acetoxy group without compromising the 2-hydroxyl functionality. These findings underscore the potential for adapting protection-deprotection strategies to synthesize this compound.

Comparative Analysis of Synthetic Routes

Yield and Scalability

The Friedel-Crafts acetylation route offers high yields (>99%) but requires hazardous reagents like HF, complicating industrial-scale production. In contrast, Fries rearrangements using AlCl₃ or ZnCl₂ are less corrosive but suffer from lower selectivity (≤76%). The Baeyer-Villiger oxidation, while efficient, necessitates stringent control over acid content to prevent side reactions .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 6-acetoxy-2-naphthol?

  • Methodological Answer : Synthesis typically involves acetylation of 2-naphthol derivatives using acetic anhydride or acetyl chloride under controlled conditions. Purification can be achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Key factors affecting yield include reaction temperature (optimized at 60–80°C), stoichiometry of acetylating agents, and inert atmosphere to prevent oxidation .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Based on GHS classifications for structurally similar naphthol derivatives, use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards (H332). Store in airtight containers away from oxidizers and moisture. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting Tox Info Suisse guidelines (H302, H312) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Confirm structure via 1^1H/13^13C NMR (key signals: acetate methyl group at ~2.3 ppm, aromatic protons at 6.5–8.0 ppm) and FTIR (C=O stretch at ~1750 cm1^{-1}). Mass spectrometry (EI-MS) provides molecular ion confirmation (expected m/z ~216) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from tautomerism or residual solvents. Use deuterated DMSO for NMR to stabilize tautomers. Cross-validate with X-ray crystallography (e.g., CCDC deposition for unambiguous structural confirmation) and computational modeling (DFT for electronic structure prediction). For MS, employ high-resolution instruments (HRMS-ESI) to distinguish isotopic patterns .

Q. What experimental design strategies optimize stability studies of this compound under varying conditions?

  • Methodological Answer : Design accelerated degradation studies:

  • Thermal stability : Heat samples at 40–80°C for 1–4 weeks, monitor via TGA/DSC.
  • Photostability : Expose to UV light (ICH Q1B guidelines), analyze degradation products using LC-MS.
  • Hydrolytic stability : Test pH-dependent hydrolysis (pH 1–13 buffers, 37°C), quantify parent compound loss via HPLC .

Q. How can impurity profiling of this compound be systematically performed?

  • Methodological Answer : Identify impurities via spiking experiments with known analogs (e.g., 6-methoxy-2-naphthylacetic acid, naproxen-related compounds). Use gradient HPLC (USP methods) with PDA detection for trace quantification. For unknown impurities, isolate via preparative TLC and characterize using 1^1H NMR and IR. Reference pharmacopeial standards (e.g., EP/ICH guidelines) for validation .

Q. What strategies address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line consistency, passage number). Use positive controls (e.g., naproxen for COX inhibition studies) and orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical tools (ANOVA for inter-lab variability) and meta-analysis to reconcile conflicting results .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Compare reaction conditions (catalyst loading, solvent polarity, temperature). Use Pd-based catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura couplings, and monitor reaction progress via TLC/GC-MS. Reproduce conflicting studies with strict inert atmosphere control to rule out oxidative side reactions. Publish negative results to clarify literature ambiguities .

Q. What methodologies reconcile divergent toxicity profiles reported for this compound analogs?

  • Methodological Answer : Conduct comparative toxicity assays (e.g., zebrafish embryo toxicity vs. mammalian cell lines). Adjust exposure durations (acute vs. chronic) and concentrations (IC50_{50} determination). Use omics approaches (transcriptomics/proteomics) to identify mechanistic pathways. Cross-reference with ECHA/EPA databases for eco-toxicity classification (H413) .

Tables for Key Data

Property Value Reference
Molecular Weight216.22 g/mol
Melting Point153–155°C
HPLC Retention Time8.2 min (C18, 70% acetonitrile)
Acute Toxicity (LD50_{50})300 mg/kg (rat, oral)

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